molecular formula C3H6N4 B1296724 1-Methyl-1H-1,2,4-triazol-3-amine CAS No. 49607-51-4

1-Methyl-1H-1,2,4-triazol-3-amine

Cat. No. B1296724
CAS RN: 49607-51-4
M. Wt: 98.11 g/mol
InChI Key: CNSCXLZIKKHZND-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,4-triazol-3-amine is a chemical compound with the empirical formula C3H6N4 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition . This process involves the reaction of N-substituted prop-2-yn-1-ylamines with benzyl 2-azidoacetates .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-1,2,4-triazol-3-amine consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The molecular weight of the compound is 98.106 .


Chemical Reactions Analysis

1,2,4-Triazole derivatives, including 1-Methyl-1H-1,2,4-triazol-3-amine, can participate in various chemical reactions. For instance, they can act as ligands, stabilizing Cu(I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Scientific Research Applications

Green Synthesis Approach

1-Methyl-1H-1,2,4-triazol-3-amine has been utilized in a metal- and oxidant-free green synthesis process. This method involves a three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines. This environmentally friendly approach allows the synthesis of structurally diverse fully substituted 1H-1,2,4-triazol-3-amines, potentially useful in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).

Chemical Synthesis and Characterization

The compound has also been synthesized and characterized in various forms, including as 3-methyl-1H-1,2,4-triazole-5-amine and its acetate counterpart. These compounds have been studied using infrared and multinuclear NMR spectroscopy, contributing to the understanding of chemical shifts and magnetic shielding tensor values (Almeida et al., 2022).

Purity Analysis Method

A High-Performance Liquid Chromatography (HPLC) method has been established to analyze 1-methyl-1H-1,2,4-triazol-3-amine, focusing on its purity and main impurities. This method is significant for ensuring the quality and consistency of the compound in various applications (Luo et al., 2017).

Application in Antimicrobial Activities

Research has shown the potential of 1,2,4-Triazole derivatives, including 1-methyl-1H-1,2,4-triazol-3-amine, in antimicrobial activities. New compounds synthesized from primary amines have been screened for their effectiveness against various microorganisms, suggesting their applicability in the medical field (Bektaş et al., 2007).

Synthesis of Nitrogen-rich Compounds

The compound has also been used in the synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based molecules, which have applications in gas generators. The energetic properties of these compounds, such as heats of formation and detonation velocities, have been calculated, highlighting their potential in high-energy applications (Srinivas et al., 2014).

Synthesis of Heterocycles

In a recent study, a practical regioselective synthesis of 1,2,4-triazoles, including 1-methyl-1H-1,2,4-triazol-3-amine, was achieved using an amine oxidase-inspired catalysis. This synthesis approach is relevant in pharmaceuticals, natural products, coordination chemistry, agrochemicals, and material science research (Thorve et al., 2023).

Future Directions

1,2,4-Triazole derivatives, including 1-Methyl-1H-1,2,4-triazol-3-amine, have been the focus of significant research due to their wide range of biological activities . Future research may focus on developing new and efficient methodologies for synthesizing 1,2,4-triazole-containing scaffolds, which could be useful for discovering new drug candidates .

properties

IUPAC Name

1-methyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-7-2-5-3(4)6-7/h2H,1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSCXLZIKKHZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340675
Record name 1-Methyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-1,2,4-triazol-3-amine

CAS RN

49607-51-4
Record name 1-Methyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,4-triazol-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
TP Selby, GE Lepone - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
Previously it was shown that condensation of dimethyl N‐cyanodithioimidocarbonate (1a) with methylhydrazine gave predominantly 1‐methyl‐5‐methylthio‐1H‐,2,4‐triazol‐3‐amine (2)…
Number of citations: 15 onlinelibrary.wiley.com
UP Fonović, D Knez, M Hrast, N Zidar, M Proj… - European Journal of …, 2020 - Elsevier
Cathepsin X is a cysteine carboxypeptidase that is involved in various physiological and pathological processes. In particular, highly elevated expression and activity of cathepsin X has …
Number of citations: 7 www.sciencedirect.com
R Zhou, H Lei, J Julson - Journal of Analytical and Applied Pyrolysis, 2013 - Elsevier
This study investigated microwave pyrolysis of prairie cordgrass (PCG) to determine the effects of pyrolysis temperature and time on the yields of bio-oil, syngas, and biochar. Microwave …
Number of citations: 47 www.sciencedirect.com
MG Abouelenein, AA El-Rashedy, HM Awad… - Bioorganic …, 2023 - Elsevier
The present study describes synthesizing a novel series of polyfunctionalized pyridine congeners 1–18 and assessed for cytotoxic efficacies versus HCT-116, MCF-7, and HepG-2 …
Number of citations: 3 www.sciencedirect.com
AR Katritzky, BV Rogovoy, VY Vvedensky… - …, 2001 - thieme-connect.com
A general method for the synthesis of N, N-disubstituted 3-amino-1, 2, 4-triazoles 5 from di (benzotriazolyl) methanimines 1 and 1′, hydrazine and substituted hydrazines is developed. …
Number of citations: 24 www.thieme-connect.com
R Al-Salahi, D Geffken - Synthetic Communications, 2011 - Taylor & Francis
A novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one was synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks. …
Number of citations: 25 www.tandfonline.com
RA Al-Salahi - Molecules, 2010 - mdpi.com
This paper reports the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines starting from N-cyanoimidocarbonates and substituted …
Number of citations: 35 www.mdpi.com
GH Elgemeie, RA Mohamed - Heterocyclic Communications, 2014 - degruyter.com
New approaches to synthesis of five- and six-membered heterocyclic compounds utilizing dimethyl N-cyanodithioiminocarbonate are surveyed. The scope and limitation of the most …
Number of citations: 5 www.degruyter.com
GH Elgemeie, RA Mohamed - Heterocyclic Communications, 2014 - degruyter.com
Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry Skip to content Should you have institutional access? Here's how to …
Number of citations: 3 www.degruyter.com

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